![molecular formula C12H17NO3S B2761881 N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)furan-3-carboxamide CAS No. 1903842-48-7](/img/structure/B2761881.png)
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)furan-3-carboxamide
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Overview
Description
The compound is a carboxamide derivative, containing a furan ring and a tetrahydropyran ring. Carboxamides are organic compounds characterized by the presence of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The tetrahydropyran ring, furan ring, and carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of carboxamides, furans, and tetrahydropyrans .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. Carboxamides, for example, often have high boiling points due to their ability to form hydrogen bonds .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including our compound of interest, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection. The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds with distinct mechanisms of action .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. As a result, they have been employed as medicines in a number of distinct disease areas .
Biofuel Production
Furan platform chemicals (FPCs), which include furan derivatives, are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They play a crucial role in the conversion of renewable biomass, offering a pathway for the production of biofuels .
Synthesis of Heterocycles
The compound is used in the synthesis of 2H-Pyrans, a structural motif present in many natural products . 2H-Pyrans are strategic key intermediates in the construction of many of these structures .
Histone Deacetylase (HDAC) Inhibitors
The compound may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of HDAC, and have a potential use in cancer treatment .
Treatment of Various Diseases
Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Mechanism of Action
Target of Action
Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal h5n1 influenza a virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza a h5n1 virus , suggesting that they may have antiviral effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-12(10-1-5-16-9-10)13-4-8-17-11-2-6-15-7-3-11/h1,5,9,11H,2-4,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLFZKCDUJFODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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